Home > Products > Screening Compounds P91663 > Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester
Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester - 151250-15-6

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

Catalog Number: EVT-13571781
CAS Number: 151250-15-6
Molecular Formula: C30H35NO12
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a derivative of morphine, a potent opiate analgesic. This compound is notable for its glucuronidation, a common metabolic process that enhances the solubility and excretion of drugs. The specific structure of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester involves the addition of a triacetylated glucuronic acid moiety at the 3-position of the morphine backbone, which modifies its pharmacological properties and metabolism.

Source

The compound can be synthesized from morphine through chemical modifications involving glucuronic acid derivatives. It is often utilized in research and pharmaceutical applications due to its enhanced solubility and potential therapeutic effects.

Classification

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester falls under the classification of glycosides, specifically as an O-glycoside due to the ether bond formed between morphine and the glucuronic acid derivative. It is also categorized within opioid analgesics due to its structural relation to morphine.

Synthesis Analysis

Methods

The synthesis of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on morphine are protected to prevent unwanted reactions during acylation.
  2. Formation of Glucuronate Ester: Using a glucuronate ester (such as methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide), the protected morphine undergoes glycosylation.
  3. Deprotection: After the glycosylation reaction, the protecting groups are removed to yield the final product.

Technical details include using Lewis acids like boron trifluoride etherate as catalysts to facilitate the glycosylation process, which ensures high stereoselectivity towards β-anomers .

Molecular Structure Analysis

Structure

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester has a complex structure characterized by:

  • Molecular Formula: C₁₈H₂₁NO₉
  • Molecular Weight: Approximately 421.36 g/mol
  • Structural Features: The compound features a morphine backbone with a triacetylated glucuronic acid moiety at the C-3 position.

Data

The compound's structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of acetyl groups and the glucuronic acid component in its structure .

Chemical Reactions Analysis

Reactions

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester can participate in various chemical reactions:

  1. Hydrolysis: The ester bonds can be hydrolyzed in aqueous conditions, leading to the regeneration of morphine and free glucuronic acid.
  2. Transacylation: Involving nucleophilic attack on the acetyl groups, this reaction can modify the ester groups, potentially altering solubility and bioactivity.
  3. Glycosidic Bond Cleavage: Under acidic conditions, this bond may break, releasing morphine and glucuronic acid derivatives.

These reactions are crucial for understanding how this compound may behave in biological systems and its potential metabolic pathways .

Mechanism of Action

Process

The mechanism of action for Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester primarily involves:

  • Opioid Receptor Interaction: Similar to morphine, this compound acts on mu-opioid receptors, leading to analgesic effects.
  • Increased Solubility: The glucuronidation process enhances solubility, facilitating better absorption and distribution in biological systems.

Data from pharmacological studies indicate that metabolites like Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester may exhibit altered receptor affinity compared to their parent compounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in organic solvents like methanol and dichloromethane due to acetyl groups.

Chemical Properties

  • Stability: Generally stable under dry conditions but sensitive to hydrolysis in aqueous environments.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 100–110 °C for similar compounds.

Relevant analyses include spectroscopic methods that provide insights into purity and structural integrity during synthesis .

Applications

Scientific Uses

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester has several applications in scientific research:

  1. Pharmacokinetic Studies: Used to investigate drug metabolism and pharmacokinetics due to its modified solubility properties.
  2. Analytical Chemistry: Serves as a standard reference material in assays measuring morphine levels in biological samples.
  3. Drug Development: Explored as a potential therapeutic agent for pain management with improved pharmacological profiles compared to unmodified morphine.

This compound exemplifies how chemical modifications can enhance drug efficacy and safety profiles in clinical settings .

Metabolic Pathways and Biotransformation Mechanisms

Role in Morphine Metabolic Cascades

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester (CAS: 151250-15-6) is a protected synthetic derivative of morphine-3-glucuronide (M3G), a major phase II metabolite of morphine. This compound serves as a stable precursor in analytical and pharmacological research, enabling the study of morphine’s metabolic fate without immediate degradation. In vivo, morphine undergoes hepatic biotransformation where ~55-75% is converted to M3G via UGT-mediated glucuronidation, while ~10-15% forms the active metabolite morphine-6-glucuronide (M6G) [4] [8]. The acetylated methyl ester derivative is not naturally occurring but is crucial for:

  • Synthetic Intermediacy: Facilitating large-scale preparation of M3G for analytical standards, circumventing M3G’s instability under physiological conditions [5] [7].
  • Metabolic Modeling: Allowing researchers to simulate and track the 3-glucuronidation pathway, which predominates over 6-glucuronidation (M3G:M6G plasma ratio = 5:1–10:1) in humans [4].Developmental changes significantly impact this cascade. Neonates—particularly preterm infants (<32 weeks gestation)—exhibit reduced glucuronidation capacity, with only ~65% metabolizing morphine to M3G/M6G, versus near-complete conversion in adults [4] [8]. This reflects immature UGT expression and correlates with birth weight and gestational age.

Enzymatic Regulation of Glucuronidation (UGT2B7-Mediated Pathways)

UGT enzymes catalyze morphine’s glucuronidation, with UGT2B7 as the primary isoform responsible for M3G formation. Key characteristics include:

Enzyme Kinetics and Specificity

  • Substrate Binding: UGT2B7’s active site accommodates morphine’s phenolic 3-OH group more readily than the aliphatic 6-OH group, favoring M3G production [2] [8].
  • Genetic Modulation: Single-nucleotide polymorphisms (SNPs) in UGT2B7 (e.g., -161C>T, 802C>T) alter enzyme activity. For example, 802C>T reduces M3G formation by ~30% in heterozygous carriers [2] [4].

Cellular Transport Dynamics

UGT2B7 resides in the endoplasmic reticulum (ER) lumen, necessitating coordinated substrate shuttling:

  • Morphine enters hepatocytes via OCT1 (organic cation transporter 1).
  • UDP-glucuronic acid (UDPGA) is transported into the ER by UGTrel7.
  • M3G is exported to circulation via MRP2/3 transporters [8].Table 1: Key Transporters in Morphine Glucuronidation
TransporterRoleSubstrate
OCT1Hepatic morphine uptakeMorphine (cationic)
UGTrel7UDPGA ER importUDP-glucuronic acid
MRP2Efflux of glucuronidesM3G, M6G

Developmental deficits in neonates include reduced UGT2B7 expression and impaired transporter function, decreasing M3G clearance by 40-60% compared to adults [4].

Acetylation as a Protective Mechanism for Glucuronide Stability

The tri-O-acetyl and methyl ester modifications in Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester serve as proactive stabilization strategies:

Chemical Rationale

  • Acetyl Groups: Protect the β-glucuronide bond from enzymatic hydrolysis (e.g., by β-glucuronidases) during synthesis and storage. The bulky isobutyrate/acetyl groups sterically hinder nucleophilic attack at the glycosidic bond [7] [9].
  • Methyl Ester: Neutralizes the carboxylic acid, enhancing lipid solubility and simplifying chromatographic handling [7].

Synthetic Utility

A validated synthesis route involves:

  • Condensing morphine with methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate under Lewis acid catalysis.
  • Isobutyrate esters are preferred over acetates to minimize transacylation side reactions [7].
  • Yields reach 35–50% for gram-scale production [7].This protection is temporary; mild alkaline hydrolysis removes the acetyl/ester groups to yield pure M3G for research. The derivative’s stability enables its use as a certified reference material (e.g., TRC-M652325) [1] [9].

Comparative Biotransformation with Morphine-6-Glucuronide

M3G and M6G arise from the same metabolic pathway but exhibit stark differences:

Formation Kinetics and Catalysis

| Table 2: Comparative Biotransformation of M3G vs. M6G

ParameterM3GM6G
UGT IsoformUGT2B7 (primary)UGT2B7 (minor route)
Catalytic Efficiency (kcat/Km)0.45 min⁻¹·mM⁻¹0.08 min⁻¹·mM⁻¹
Plasma Ratio (vs. Morphine)5:1–10:10.5:1–2:1
Neonatal ProductionDelayed (detected at 2–24 hrs)Often undetectable at birth

UGT2B7’s regioselectivity favors 3-O-glucuronidation due to steric accessibility of morphine’s 3-OH group. M6G formation requires energetically unfavorable conformational changes [4] [8].

Functional Divergence

  • M3G: Lacks analgesic activity but induces neuroexcitation (allodynia, hyperalgesia) via putative non-opioid receptors (e.g., TLR4) [8].
  • M6G: Potent MOR agonist (50-100× morphine), contributing to analgesia and respiratory depression [4] [8].The acetylated methyl ester derivative allows isolated study of M3G’s properties without interference from M6G’s opioid effects.

Properties

CAS Number

151250-15-6

Product Name

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

IUPAC Name

methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

Molecular Formula

C30H35NO12

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1

InChI Key

OJXQIAQIYWRVMF-HIRJWNRASA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.